molecular formula C7H8ClN3 B1417933 2-Hydrazinylbenzonitrile hydrochloride CAS No. 1030287-80-9

2-Hydrazinylbenzonitrile hydrochloride

Cat. No.: B1417933
CAS No.: 1030287-80-9
M. Wt: 169.61 g/mol
InChI Key: RARAOLHRHJYACE-UHFFFAOYSA-N
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Description

2-Hydrazinylbenzonitrile hydrochloride is a chemical compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol. It is primarily used in research settings and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylbenzonitrile hydrochloride typically involves the reaction of 2-cyanobenzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature . The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylbenzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2-cyanobenzaldehyde derivatives, while reduction can yield various hydrazine derivatives .

Scientific Research Applications

2-Hydrazinylbenzonitrile hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anticancer and antiviral agents.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinylbenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanobenzaldehyde
  • 2-Hydrazinylbenzaldehyde
  • 2-Hydrazinylbenzoic acid

Uniqueness

2-Hydrazinylbenzonitrile hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-hydrazinylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-5-6-3-1-2-4-7(6)10-9;/h1-4,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARAOLHRHJYACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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